2-Ethyl-3-oxohexanoic acid

Biomarker Analysis DEHP Exposure Human Metabolism

2-Ethyl-3-oxohexanoic acid (3-oxo-2-EHA) is a branched-chain β-keto carboxylic acid with molecular formula C₈H₁₄O₃ and molecular weight 158.19 g/mol. It is structurally characterized by a β-keto acid motif with an ethyl substituent at the C2 position of the hexanoic acid backbone.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
Cat. No. B1254770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-3-oxohexanoic acid
Synonyms2-ethyl-3-oxohexanoic acid
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCCCC(=O)C(CC)C(=O)O
InChIInChI=1S/C8H14O3/c1-3-5-7(9)6(4-2)8(10)11/h6H,3-5H2,1-2H3,(H,10,11)
InChIKeyDKHKWOWKZHBBGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-3-oxohexanoic Acid (CAS 88795-91-9): A β-Keto Acid Metabolite Biomarker and Research Intermediate


2-Ethyl-3-oxohexanoic acid (3-oxo-2-EHA) is a branched-chain β-keto carboxylic acid with molecular formula C₈H₁₄O₃ and molecular weight 158.19 g/mol . It is structurally characterized by a β-keto acid motif with an ethyl substituent at the C2 position of the hexanoic acid backbone. This compound is not a commercial industrial chemical but rather a specialized research intermediate and a biologically relevant metabolite. Its primary established role is as the dominant final urinary metabolite of 2-ethylhexanoic acid (2-EHA), which itself is a key biomarker of human exposure to the ubiquitous plasticizer di(2-ethylhexyl)phthalate (DEHP) [1]. This metabolic pathway, proceeding via β-oxidation, positions 2-ethyl-3-oxohexanoic acid as a critical analyte for environmental exposure assessment and toxicological monitoring [2]. The compound is typically supplied as a neat reference standard or in solution, with common purity specifications of ≥95% .

Why 2-Ethyl-3-oxohexanoic Acid Cannot Be Replaced by Generic β-Keto Acids or Other DEHP Metabolites


Substituting 2-ethyl-3-oxohexanoic acid with a structurally similar β-keto acid, such as ethyl 3-oxohexanoate, or even a precursor like 2-ethylhexanoic acid, is not scientifically valid for most research or analytical applications. The compound's utility is highly context-dependent: in biomarker studies, it is the specific and predominant end-product of a unique metabolic pathway, making its concentration a direct readout of DEHP exposure that cannot be inferred from other metabolites [1]. In enzymatic or chemical studies, the presence of the C2-ethyl substituent alters its steric and electronic properties, affecting reaction kinetics like decarboxylation rates or enzyme binding affinity, which cannot be modeled by simpler, unsubstituted analogs [2]. Furthermore, its chemical instability, which leads to artifactual decarboxylation to 4-heptanone, necessitates unique handling and derivatization procedures (e.g., immediate methylation) that are not required for more stable analogs, underscoring that it is a non-fungible analytical target [3].

2-Ethyl-3-oxohexanoic Acid: A Quantitative Head-to-Head Comparison of Urinary Metabolite Levels and Analytical Performance


Dominant Urinary Metabolite: 2-Ethyl-3-oxohexanoic Acid vs. 2-Ethylhexanoic Acid (2-EHA)

In a study of 28 healthy human subjects, the mean urinary concentration of 2-ethyl-3-oxohexanoic acid was found to be 8.6-fold higher than its metabolic precursor, 2-ethylhexanoic acid (2-EHA), establishing it as the dominant final urinary metabolite of 2-EHA in humans. The mean concentration (±SD) for 2-ethyl-3-oxohexanoic acid was 482.2 ± 389.5 μg/L, compared to 56.1 ± 13.5 μg/L for 2-EHA [1]. This quantitative difference confirms that when assessing human exposure to DEHP, 2-ethyl-3-oxohexanoic acid provides a significantly larger and more specific analytical signal, enabling more sensitive detection and accurate quantification of low-level exposures. Furthermore, a 2007 metabolic study confirmed 3-oxo-2-EHA as the major catabolic end-product of orally administered 2-EHA via β-oxidation, highlighting its relevance as the direct endpoint of the metabolic pathway rather than a transient intermediate [2].

Biomarker Analysis DEHP Exposure Human Metabolism Toxicology

Method Validation Precision: 2-Ethyl-3-oxohexanoic Acid vs. Its Hydroxy Analog in GC-MS Analysis

In a validated GC-MS method for the simultaneous analysis of three DEHP metabolites, the analytical precision for 2-ethyl-3-oxohexanoic acid was directly compared to that of 2-ethyl-3-hydroxyhexanoic acid across a concentration range of 20–1000 μg/L. Both compounds were analyzed after oximation and tert.-butyldimethylsilyl derivatization. The method achieved relative standard deviation (RSD) values between 1.3% and 8.9% for all three acids, demonstrating comparable and acceptable precision for the target compound within the context of this specific derivatization and detection protocol [1]. While the study does not isolate a specific RSD value exclusively for the target compound, it confirms that its quantification precision falls within a well-defined and analytically robust range, which is critical for its reliable use as a biomarker.

Analytical Chemistry GC-MS Method Development Biomonitoring Metabolite Quantification

Chemical Instability and Artifact Formation: The Unique Requirement for Immediate Methylation

A key differentiator for 2-ethyl-3-oxohexanoic acid is its inherent chemical instability, which directly impacts sample preparation protocols. Prior studies that did not use immediate methylation misidentified 4-heptanone as the major urinary metabolite of 2-EHA. Subsequent research confirmed that 4-heptanone is an artifact arising from the facile decarboxylation of 3-oxo-2-ethylhexanoic acid [1][2]. This β-keto acid undergoes rapid thermal decarboxylation unless stabilized, a property shared by many β-keto acids but with significant practical consequences for this specific analyte. In contrast, the metabolic precursor 2-EHA and the hydroxy analog 2-ethyl-3-hydroxyhexanoic acid are stable and do not require such specialized handling to prevent artifactual conversion. The necessity of immediate methylation to preserve the parent compound and enable accurate quantification is a unique, non-negotiable requirement for its use as a biomarker standard.

Sample Handling Metabolite Stability Analytical Artifacts Decarboxylation

Biochemical Activity: Lipoxygenase Inhibition and Soluble Epoxide Hydrolase Affinity

2-Ethyl-3-oxohexanoic acid has been identified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, a property not established for its metabolic precursor 2-EHA or its hydroxy analog [1]. Additionally, the compound exhibits inhibitory activity against mouse soluble epoxide hydrolase (sEH) with a reported inhibitory concentration of 0.12 µM [2]. In contrast, a related compound, 3-oxohexanoic acid ethyl ester (which lacks the 2-ethyl substituent), is primarily used as a flavor and fragrance agent and lacks documented enzyme inhibitory activity . The presence of the 2-ethyl group in the target compound may contribute to a distinct biochemical profile by enhancing lipophilicity and influencing enzyme-substrate interactions, differentiating it from simpler, unsubstituted β-keto acid derivatives.

Enzyme Inhibition Lipoxygenase Epoxide Hydrolase Inflammation

Procurement-Driven Applications for 2-Ethyl-3-oxohexanoic Acid: Where Its Unique Properties Provide a Clear Advantage


Human Biomonitoring of DEHP Exposure

In analytical toxicology laboratories conducting human biomonitoring for DEHP, 2-ethyl-3-oxohexanoic acid is the preferred analytical standard. Its 8.6-fold higher mean urinary concentration compared to 2-EHA makes it the more sensitive and abundant biomarker for assessing low-level environmental or occupational exposure [1]. Procurement of this specific standard is essential for developing and validating accurate GC-MS or LC-MS/MS methods for population studies.

Method Development for Unstable β-Keto Acid Analytes

For analytical chemists developing methods for unstable analytes, 2-ethyl-3-oxohexanoic acid serves as a valuable model compound. Its inherent decarboxylation liability and the documented necessity for immediate methylation prior to analysis provide a clear use case for testing and optimizing derivatization and stabilization protocols [1]. This scenario extends beyond DEHP monitoring to any workflow targeting thermally labile β-keto acids.

In Vitro Studies on Arachidonic Acid Metabolism and Enzyme Inhibition

Biochemists and pharmacologists studying the lipoxygenase pathway or soluble epoxide hydrolase (sEH) may select 2-ethyl-3-oxohexanoic acid as a tool compound. Its documented activity as a lipoxygenase inhibitor [1] and its quantifiable affinity for sEH (0.12 µM) [2] provide a basis for its use in in vitro assays, distinguishing it from inactive structural analogs. This compound can serve as a starting point for structure-activity relationship (SAR) studies focused on branched-chain β-keto acids.

Environmental Fate and Metabolite Studies

Environmental chemists tracking the fate of DEHP in soil, water, or biological systems require the specific metabolite standard, 2-ethyl-3-oxohexanoic acid. Its identification as the dominant end-product of β-oxidation [1] makes it a key target analyte for studying the degradation pathways of phthalate plasticizers in the environment, enabling more accurate modeling of contaminant breakdown and persistence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethyl-3-oxohexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.